2-Cyclopropoxy-6-ethyl-N-methylaniline
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Overview
Description
2-Cyclopropoxy-6-ethyl-N-methylaniline is an organic compound with the molecular formula C12H17NO and a molecular weight of 191.27 g/mol . This compound is characterized by the presence of a cyclopropoxy group, an ethyl group, and a methylaniline moiety. It is a colorless to light yellow liquid that is used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropoxy-6-ethyl-N-methylaniline typically involves the reaction of 2-ethyl-6-methylaniline with cyclopropyl alcohol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the process. The use of advanced catalysts and optimized reaction conditions further enhances the yield and quality of the compound .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropoxy-6-ethyl-N-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and alkylating agents (R-X) are used under appropriate conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted aniline derivatives .
Scientific Research Applications
2-Cyclopropoxy-6-ethyl-N-methylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of dyes, agrochemicals, and other industrial products
Mechanism of Action
The mechanism of action of 2-Cyclopropoxy-6-ethyl-N-methylaniline involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
N-Methylaniline: An aniline derivative with similar structural features but lacking the cyclopropoxy group.
2-Ethyl-6-methylaniline: A closely related compound with similar chemical properties but without the cyclopropoxy group.
Uniqueness
2-Cyclopropoxy-6-ethyl-N-methylaniline is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C12H17NO |
---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
2-cyclopropyloxy-6-ethyl-N-methylaniline |
InChI |
InChI=1S/C12H17NO/c1-3-9-5-4-6-11(12(9)13-2)14-10-7-8-10/h4-6,10,13H,3,7-8H2,1-2H3 |
InChI Key |
IRHAKQYBGBZDPO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)OC2CC2)NC |
Origin of Product |
United States |
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